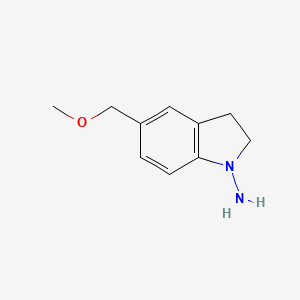

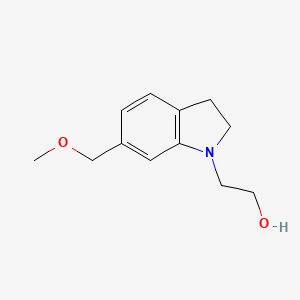

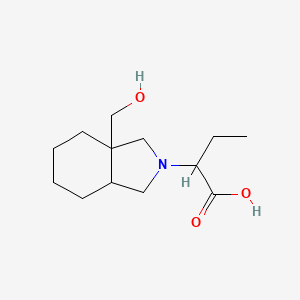

![molecular formula C11H22N2O B1478938 (2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098048-84-9](/img/structure/B1478938.png)

(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Vue d'ensemble

Description

The compound “(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that include one or more elements other than carbon in the ring . The most common heterocyclic compounds contain carbon along with nitrogen, oxygen, or sulfur .

Synthesis Analysis

The synthesis of pyrrole derivatives has gained much attention due to their remarkable biological activities, pharmaceutical application, and as intermediates in the synthesis of many natural products . A recent approach in the organocatalytic synthesis of pyrroles involves the [3 + 2] cycloaddition reaction to form trisubstituted pyrroles by the cascade reaction of 2-aminoketone derivatives with allenoate .Molecular Structure Analysis

The molecular structure of this compound is similar to that of hexahydrocyclopenta[c]pyrrol-2(1H)-amine . In the bonding picture of pyridine, a six-membered aromatic heterocycle, all six atoms are sp2 hybridized. Each of these atoms contributes a p orbital and a pi electron allowing the ring to be fully conjugated .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives often involve 1,3-dipolar cycloaddition reactions . For example, 1H-pyrrole-2,3-diones enter into the [3+2] cycloaddition reaction with other N-oxides via the polarized C(4)=C(5) bond, forming substituted pyrrolo[3,2-d]isoxazoles .Applications De Recherche Scientifique

Cononsolvency of PNIPAM in Methanol/Water Mixtures

The study on poly-N-isopropyl acrylamide (PNIPAM) explores its behavior in methanol/water mixtures, revealing the phenomenon of cononsolvency where the polymer transitions between swollen and collapsed states in response to the solvent composition. This work may offer insights into solvent effects on similar compounds and their potential applications in material science and bioengineering C. Scherzinger et al., 2014.

Methacarn Fixation

Research on methacarn (methanol-Carnoy) fixation provides an understanding of methanol's role in preserving tissue samples by enhancing helical protein structures, which could be relevant for biomedical applications involving "(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol" or similar compounds Holde Puchtler et al., 1970.

Methanol in Atmospheric Chemistry

A synthesis of micrometeorological flux measurements of methanol offers a comprehensive view of its role in the troposphere, which might be relevant for environmental applications of similar organic compounds G. Wohlfahrt et al., 2015.

Synthetic and Biological Activities of Pyrazole Derivatives

The synthesis and biological evaluation of pyrazole derivatives, created under conditions involving methanol, underscore the compound's utility in developing bioactive molecules, hinting at potential pharmacological or agrochemical applications Sheetal et al., 2018.

Catalytic Reactions with Methanol

A review of recyclable copper catalyst systems for C-N bond formation highlights the importance of methanol in facilitating various organic synthesis reactions, which might be applicable in creating complex molecules or intermediates for further chemical transformations M. Kantam et al., 2013.

Propriétés

IUPAC Name |

[2-(3-aminopropyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c12-5-2-6-13-7-10-3-1-4-11(10,8-13)9-14/h10,14H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMNENORIQGDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(C1)CO)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

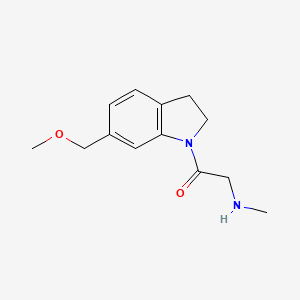

![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)

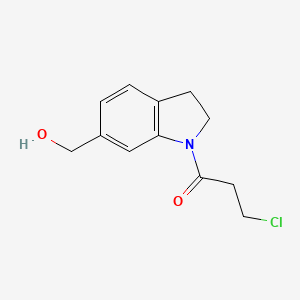

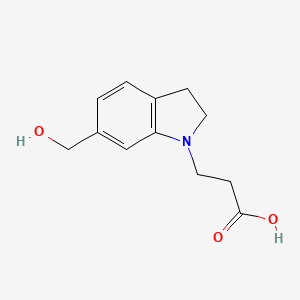

![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)

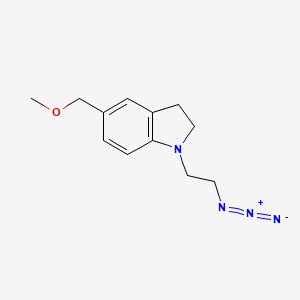

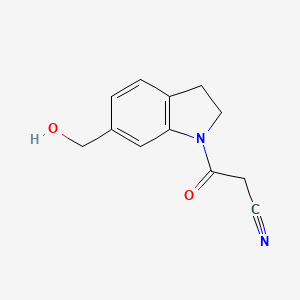

![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)

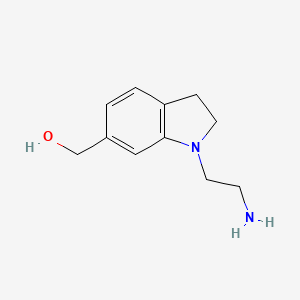

![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)

![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)